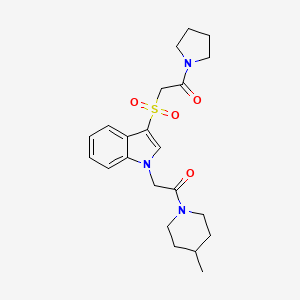
1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine moiety linked to an indole structure via a sulfonamide group. The synthesis typically involves multi-step reactions that can include chlorination, sulfonation, and coupling of various intermediates. The synthetic routes are crucial for achieving high yields and purity of the final product.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antibacterial Activity : Compounds containing piperidine and sulfonamide functionalities have shown significant antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is expected to exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Studies have reported IC50 values for related compounds, highlighting their potential as effective inhibitors .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Interaction : The sulfonamide group is known to interact with active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Compounds with indole structures often modulate neurotransmitter receptors, which can lead to various pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Study 1: Antibacterial Screening
In a study focusing on piperidine derivatives, several compounds demonstrated moderate to strong antibacterial activity. Notably, compounds with sulfonamide groups were particularly effective against Bacillus subtilis, showcasing the potential of similar structures .
Study 2: Enzyme Inhibition
Research on urease inhibitors revealed that certain piperidine derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard drugs. This suggests that the compound may also possess similar enzyme inhibition capabilities .
Study 3: Binding Affinity Studies
Docking studies have been employed to predict the interaction of related compounds with bovine serum albumin (BSA), indicating their pharmacological effectiveness through binding interactions that enhance bioavailability .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|---|
| Compound A | Piperidine | 2.14 | 0.63 | 1.13 |
| Compound B | Sulfonamide | 6.28 | 2.39 | 2.15 |
| Compound C | Indole | 1.21 | 6.28 | 2.26 |
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-17-8-12-24(13-9-17)21(26)15-25-14-20(18-6-2-3-7-19(18)25)30(28,29)16-22(27)23-10-4-5-11-23/h2-3,6-7,14,17H,4-5,8-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGNPDYUJFJVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














